BChE-IN-2 Demonstrates Superior BChE Inhibitory Potency Compared to the Reference Standard Donepezil
BChE-IN-2 is a significantly more potent inhibitor of equine butyrylcholinesterase (eqBChE) than the FDA-approved drug donepezil. BChE-IN-2 exhibits a Ki value of 0.099 μM (99 nM) against eqBChE, whereas donepezil shows an IC50 of 1.727 μM (1727 nM) in the same assay system [1]. This represents a greater than 17-fold difference in potency when comparing the inhibition constant (Ki) of BChE-IN-2 to the half-maximal inhibitory concentration (IC50) of donepezil, underscoring the compound's enhanced ability to bind and inhibit the target enzyme.
| Evidence Dimension | Inhibitory potency against equine butyrylcholinesterase (eqBChE) |
|---|---|
| Target Compound Data | Ki = 0.099 ± 0.071 μM (99 nM) |
| Comparator Or Baseline | Donepezil: IC50 = 1.727 ± 0.300 μM (1727 nM) |
| Quantified Difference | BChE-IN-2 Ki is >17-fold lower than the IC50 of donepezil, indicating substantially higher potency. |
| Conditions | In vitro enzyme inhibition assay using equine BChE and Ellman's spectrophotometric method. Donepezil was used as a reference standard. |
Why This Matters
This level of potency is crucial for experiments where a strong and sustained reduction of BChE activity is required, potentially allowing for lower compound concentrations and reducing the risk of off-target effects associated with high doses.
- [1] Bortolami M, et al. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chem Neurosci. 2021 Nov 3;12(21):4090-4112. View Source
